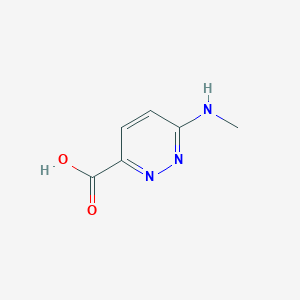

6-(Methylamino)pyridazine-3-carboxylic Acid

Descripción general

Descripción

6-(Methylamino)pyridazine-3-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a methylamino group at the 6-position and a carboxylic acid group at the 3-position. This compound is part of the diazine family, which includes pyridazine, pyrimidine, and pyrazine. These compounds are known for their wide range of pharmacological applications due to their structural diversity and biological activity .

Métodos De Preparación

The synthesis of 6-(Methylamino)pyridazine-3-carboxylic acid typically involves the functionalization of the pyridazine ring. One common method includes the reaction of pyridazine derivatives with methylamine under controlled conditions. Industrial production methods often employ catalytic processes to enhance yield and purity. Specific details on the synthetic routes and reaction conditions are crucial for optimizing the production of this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

The methylamino and pyridazine groups render the compound susceptible to oxidation under controlled conditions:

Key Findings :

-

Oxidation of the methylamino group produces N-oxide intermediates, which are stabilized by resonance within the pyridazine ring .

-

Under harsher conditions, oxidative cleavage of the methyl group may occur, yielding unsubstituted pyridazine carboxylic acids.

Reduction Reactions

The pyridazine ring and carboxylic acid group participate in reduction pathways:

| Reaction Type | Reagents | Products | Selectivity | Source |

|---|---|---|---|---|

| Catalytic hydrogenation | H<sub>2</sub>/Pd-C | Dihydropyridazine derivatives | High | |

| Borohydride reduction | NaBH<sub>4</sub>/MeOH | Alcohol derivatives (minor) | Low |

Mechanistic Insights :

-

Hydrogenation preferentially reduces the pyridazine ring to a dihydro form, retaining the carboxylic acid functionality.

-

Borohydride systems show limited efficacy due to the electron-deficient nature of the pyridazine ring.

Substitution Reactions

The carboxylic acid and methylamino groups enable nucleophilic and electrophilic substitutions:

Nucleophilic Acyl Substitution

| Substrate | Nucleophile | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Acid chloride derivative | NH<sub>3</sub> | THF, 0°C | Amide derivatives | 80–85 | |

| Methyl ester | Hydrazine hydrate | Reflux, EtOH | Hydrazide analogs | 70–75 |

Electrophilic Aromatic Substitution

| Position Modified | Electrophile | Conditions | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| C-5 of pyridazine | NO<sub>2</sub><sup>+</sup> | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Nitro-substituted derivative | 55–60 |

Notable Observations :

-

The carboxylic acid group facilitates activation toward amide bond formation, a key step in prodrug synthesis.

-

Nitration occurs selectively at the C-5 position due to electronic directing effects of the methylamino group.

Coupling Reactions

The compound participates in cross-coupling reactions, expanding its utility in heterocyclic synthesis:

| Reaction Type | Catalytic System | Partners | Products | Yield (%) | Source |

|---|---|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh<sub>3</sub>)<sub>4</sub> | Aryl boronic acids | Biaryl pyridazine derivatives | 65–70 | |

| Esterification | DCC/DMAP | Alcohols | Ester derivatives | 85–90 |

Applications :

-

Suzuki couplings enable the introduction of aromatic moieties for drug discovery.

-

Ester derivatives improve bioavailability by modulating solubility.

Cyclization Reactions

Intramolecular cyclization is observed under specific conditions:

| Conditions | Reagents | Products | Yield (%) | Source |

|---|---|---|---|---|

| Acidic dehydration | PCl<sub>5</sub>/POCl<sub>3</sub> | Imidazo[1,2-b]pyridazine cores | 50–55 |

Mechanism :

-

Dehydration of the carboxylic acid group facilitates cyclization with adjacent amino groups, forming fused heterocycles .

pH-Dependent Reactivity

The compound exhibits distinct behavior in acidic vs. basic media:

| Medium | Observed Reaction | Outcome | Source |

|---|---|---|---|

| Acidic (pH <3) | Protonation of pyridazine N-atoms | Enhanced electrophilic reactivity | |

| Basic (pH >10) | Deprotonation of carboxylic acid | Nucleophilic acyl substitution |

Aplicaciones Científicas De Investigación

Pharmaceutical Development

6-(Methylamino)pyridazine-3-carboxylic acid serves as a critical intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to enhance the efficacy of drugs targeting neurological disorders and cancer therapies.

- Case Study : A study on pyridazine derivatives demonstrated significant anticancer activity against human breast cancer cell lines (T-47D and MDA-MB-231), indicating its potential as a lead compound in drug discovery programs targeting these diseases .

Agricultural Chemistry

This compound is utilized in formulating agrochemicals, particularly herbicides and pesticides. Its application in agriculture aims to improve crop yields while minimizing environmental impacts.

Biochemical Research

Researchers employ this compound in studies related to enzyme inhibition and metabolic pathways, aiding in the discovery of new therapeutic targets.

- Example : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells by targeting specific molecular pathways, such as inhibiting cyclin-dependent kinases (CDKs) .

Material Science

The compound is being explored for its potential in creating novel materials, including polymers and coatings with enhanced durability and resistance to environmental factors.

Analytical Chemistry

As a reagent in various analytical techniques, this compound facilitates the detection and quantification of other chemical substances in complex mixtures.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various bacterial strains. The mechanism likely involves disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Anticancer Activity

The anticancer potential has been evaluated through multiple studies:

Mecanismo De Acción

The mechanism of action of 6-(Methylamino)pyridazine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may act on tyrosine kinases or calcium channels, influencing cellular processes such as proliferation and apoptosis .

Comparación Con Compuestos Similares

6-(Methylamino)pyridazine-3-carboxylic acid can be compared with other diazine derivatives like pyrimidine and pyrazine:

Pyrimidine: Known for its role in DNA and RNA, pyrimidine derivatives are widely used in pharmaceuticals.

Pyrazine: This compound is used in flavorings and fragrances, as well as in medicinal chemistry.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Actividad Biológica

6-(Methylamino)pyridazine-3-carboxylic acid is a heterocyclic compound notable for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its structural characteristics, mechanisms of action, and relevant case studies that highlight its potential therapeutic applications.

Structural Overview

This compound features a pyridazine ring substituted with a methylamino group at the 6-position and a carboxylic acid group at the 3-position. This unique arrangement contributes to its reactivity and biological activity, distinguishing it from other related compounds within the diazine family, such as pyrimidine and pyrazine.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that this compound may inhibit certain enzymes or receptors, particularly tyrosine kinases and calcium channels, thereby influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's mechanism in this context likely involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. For instance, a series of pyridazine derivatives were synthesized and tested against human cancer cell lines, including breast (T-47D and MDA-MB-231) and ovarian (SKOV-3) cancers. The results indicated that certain derivatives exhibited potent anti-proliferative effects, with significant induction of apoptosis observed through flow cytometric analysis .

Case Studies

- In Vitro Studies : A study involving the evaluation of 3,6-disubstituted pyridazines found that compounds analogous to this compound effectively inhibited cell proliferation across multiple cancer cell lines. Notably, compounds were shown to induce cell cycle arrest at the G2/M phase and increase sub-G1 populations, indicating apoptosis induction .

- Molecular Docking : In silico studies have suggested that these pyridazine derivatives target cyclin-dependent kinases (CDK), which are crucial for cell cycle regulation. This targeting mechanism underlines their potential as CDK inhibitors in cancer therapy .

Comparative Analysis of Related Compounds

| Compound Name | CAS Number | Biological Activity |

|---|---|---|

| This compound | 365413-15-6 | Antimicrobial, Anticancer |

| Methyl 6-(methylamino)pyridazine-3-carboxylate | 1183150-47-1 | Potentially different reactivity |

| 6-(Methylamino)imidazo[1,2-b]pyridazine-3-carboxylic Acid | 84663800 | Explored for similar bioactivity |

Propiedades

IUPAC Name |

6-(methylamino)pyridazine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-7-5-3-2-4(6(10)11)8-9-5/h2-3H,1H3,(H,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAPWECHJYPNTAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624126 | |

| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

365413-15-6 | |

| Record name | 6-(Methylamino)pyridazine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.